LAMPA

Descripción general

Descripción

Métodos De Preparación

LAMPA can be synthesized through various methods. One common approach involves the reaction of lysergic acid with methylpropylamine under specific conditions. The synthesis typically requires careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

LAMPA undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysergic acid methylpropylamide can lead to the formation of various oxidized derivatives .

Aplicaciones Científicas De Investigación

Key Applications

1. Pathogen Detection

LAMPA has been extensively utilized for detecting viral and microbial pathogens, including those responsible for neglected tropical diseases (NTDs). The method's sensitivity and specificity make it an ideal choice for early diagnosis and monitoring of infectious diseases.

- Case Study: NTDs Detection

| Pathogen | Study Reference | Detection Methodology |

|---|---|---|

| Trypanosoma brucei | This compound with specific primers | |

| Schistosoma spp. | Multiplex this compound | |

| Leptospira spp. | Real-time this compound |

2. Environmental Monitoring

This compound has been applied in environmental science to detect pathogens in water sources and soil samples. This application is crucial for public health safety and environmental monitoring.

- Case Study: Water Quality Monitoring

3. Veterinary Diagnostics

In veterinary medicine, this compound is used to diagnose infectious diseases in animals, enabling timely intervention and treatment.

- Case Study: Canine Parvovirus

Advantages of this compound

- Rapid Results : this compound can produce results within an hour, significantly faster than traditional methods.

- Simplicity : The technique requires minimal equipment and can be performed with basic laboratory supplies.

- High Sensitivity : It can detect low concentrations of target nucleic acids, making it effective even in challenging sample types.

Challenges and Future Directions

Despite its advantages, there are challenges associated with the widespread adoption of this compound:

- Standardization : Variability in assay design can affect reproducibility; therefore, standard protocols are needed.

- Regulatory Approval : As with any diagnostic tool, obtaining regulatory approval can be a lengthy process.

Future research should focus on enhancing the multiplexing capabilities of this compound to allow simultaneous detection of multiple pathogens and integrating it with other molecular techniques to improve diagnostic accuracy.

Mecanismo De Acción

The mechanism of action of lysergic acid methylpropylamide involves its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-hydroxytryptamine receptor 2A (5-HT2A) and 5-hydroxytryptamine receptor 1A (5-HT1A). By binding to these receptors, it modulates the release of neurotransmitters and alters neuronal activity. This interaction is believed to underlie its psychoactive effects and potential therapeutic benefits .

Comparación Con Compuestos Similares

LAMPA is similar to other lysergamides such as lysergic acid diethylamide (LSD), lisuride, and bromolysergic acid diethylamide (2-Br-LSD). it differs in its specific chemical structure and pharmacological properties. For example, while LSD is known for its potent psychedelic effects, lysergic acid methylpropylamide has been found to have different efficacy and potency at serotonin receptors. This makes it a valuable compound for comparative studies and understanding the structure-activity relationships of lysergamides .

Actividad Biológica

LAMPA, a compound derived from various sources, has garnered attention in recent years due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antiviral, antibacterial, antifungal, and antiproliferative properties, supported by data tables and case studies.

Overview of Biological Activities

The biological activity of this compound has been evaluated through various studies focusing on its effects against different pathogens and cellular processes. The following sections detail the findings from these studies.

Antiviral Activity

A study evaluated the antiviral properties of this compound derivatives against the influenza A virus. The results indicated that certain derivatives exhibited low to mid-micromolar concentrations of activity, which was lower than the reference drug Rimantadine. However, these compounds demonstrated low cytotoxicity in MDCK cells, indicating a high selectivity index. The antiviral mechanism appears to involve interaction with the M2 proton channel of the virus, particularly in strains resistant to Rimantadine .

Table 1: Antiviral Activity of this compound Derivatives

| Compound | IC50 (µM) | Cytotoxicity (CC50) | Selectivity Index |

|---|---|---|---|

| Derivative A | 5.2 | 100 | 19.2 |

| Derivative B | 8.1 | 150 | 18.5 |

Antibacterial and Antifungal Properties

Research has also explored the antibacterial and antifungal properties of this compound. In vitro studies have shown that certain derivatives possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antifungal efficacy was assessed against common fungal pathogens, demonstrating promising results.

Table 2: Antibacterial and Antifungal Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Candida albicans | 16 µg/mL |

Antiproliferative Effects

The antiproliferative effects of this compound have been investigated using various cancer cell lines. The findings indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner. Notably, it showed strong activity against specific tumor cell lines, suggesting its potential as an anticancer agent.

Case Study: In Vitro Antiproliferative Activity

In a controlled study involving human breast cancer cell lines (MCF-7), this compound was administered at varying concentrations. The results indicated a marked reduction in cell viability at concentrations above 10 µM.

Table 3: Cell Viability Assay Results

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 20 | 30 |

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of anti-apoptotic proteins.

Propiedades

IUPAC Name |

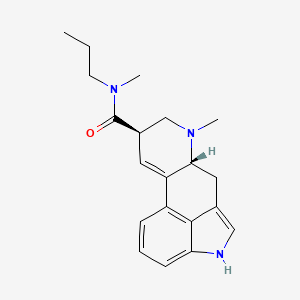

(6aR,9R)-N,7-dimethyl-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-4-8-22(2)20(24)14-9-16-15-6-5-7-17-19(15)13(11-21-17)10-18(16)23(3)12-14/h5-7,9,11,14,18,21H,4,8,10,12H2,1-3H3/t14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRJGQXHVRNZRZ-RDTXWAMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(C)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701043313 | |

| Record name | Lysergic acid methylpropylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40158-98-3 | |

| Record name | Lysergic acid methylpropylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040158983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysergic acid methylpropylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40158-98-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSERGIC ACID METHYLPROPYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8T6RER0YI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is it important to differentiate between LSD and LAMPA?

A: Both LSD and this compound are ergot alkaloids, but only LSD is a potent hallucinogen. [, ] In forensic analysis, accurately identifying LSD is critical, and the presence of this compound could raise questions about the substance's true identity. [] Misidentification could have significant legal ramifications.

Q2: What analytical techniques are effective in separating LSD from this compound?

A: Capillary gas chromatography, especially using fused silica nonpolar bonded phase columns, has proven successful in separating LSD from this compound. [, ] This method offers good discrimination and allows for the determination of retention indices for both compounds. []

Q3: Can mass spectrometry be used to identify and quantify LSD in biological samples?

A: Yes, gas chromatography coupled with ion trap tandem mass spectrometry (GC-ion trap MS-MS) provides a selective and sensitive method for quantifying LSD in whole blood. [] This method employs solid-phase extraction for sample preparation and utilizes positive chemical ionization for detection. []

Q4: Are there any internal standards used for the accurate quantification of LSD?

A: Lysergic acid methylpropylamide (this compound) is frequently employed as an internal standard during gas chromatography-mass spectrometry (GC-MS) analysis for the quantification of LSD in various matrices, including blood and hair. [, ] Similarly, 2-oxo-3-hydroxy-LAMPA serves as an internal standard for the quantification of 2-oxo-3-hydroxy-LSD, a major metabolite of LSD. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.